2-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-5-carbaldehyde
CAS No.:
Cat. No.: VC18510226
Molecular Formula: C13H13NO
Molecular Weight: 199.25 g/mol
* For research use only. Not for human or veterinary use.
![2-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-5-carbaldehyde -](/images/structure/VC18510226.png)
Specification
Molecular Formula | C13H13NO |
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Molecular Weight | 199.25 g/mol |
IUPAC Name | 2-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-5-carbaldehyde |
Standard InChI | InChI=1S/C13H13NO/c1-8-5-11-10-4-2-3-9(7-15)13(10)14-12(11)6-8/h2-4,7-8,14H,5-6H2,1H3 |
Standard InChI Key | GVGKCPAUHXJSFA-UHFFFAOYSA-N |
Canonical SMILES | CC1CC2=C(C1)NC3=C(C=CC=C23)C=O |
Introduction
Chemical Structure and Molecular Characteristics
Molecular Architecture
The core structure of 2-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-5-carbaldehyde consists of a bicyclic system comprising a benzene ring fused to a pyrrole ring (indole moiety), which is further annulated with a cyclopentane ring. Key substituents include:
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A methyl group (-CH₃) at position 2 of the tetrahydrocyclopentane ring.
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A carbaldehyde group (-CHO) at position 5 of the indole benzene ring.
The planar indole system and the non-planar tetrahydrocyclopentane ring create a rigid yet slightly flexible framework, influencing both reactivity and intermolecular interactions . X-ray crystallographic data for analogous compounds, such as 3-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydrocyclopenta[b]indole-2-carboxylic acid, reveal that the tetrahydrocyclopentane ring often adopts an envelope conformation, with substituents influencing ring puckering and dihedral angles .
Table 1: Key Structural Parameters of Related Tetrahydrocyclopenta[b]indoles
Physicochemical Properties
Thermodynamic and Spectral Data
While experimental data for 2-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-5-carbaldehyde are scarce, properties can be extrapolated from its parent structure, 1,2,3,4-tetrahydrocyclopenta[b]indole (CAS 2047-91-8) :
Table 2: Comparative Physicochemical Properties
Synthesis and Manufacturing
Retrosynthetic Analysis
The target compound can be synthesized through strategic functionalization of the tetrahydrocyclopenta[b]indole core. A plausible route involves:
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Indole alkylation to introduce the cyclopentane ring.
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Friedel-Crafts acylation or Vilsmeier-Haack reaction to install the carbaldehyde group.
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Methylation at position 2 using methyl iodide or dimethyl sulfate.
Detailed Synthetic Pathway
A modified Morita–Baylis–Hillman (MBH) reaction, as described for related indole derivatives , offers a viable approach:
Step 1: Formation of the Tetrahydrocyclopenta[b]indole Core
Reaction of methyl acrylate with indole in the presence of a Lewis acid (e.g., InCl₃) yields the MBH adduct. Subsequent cyclization under acidic conditions (e.g., trifluoromethanesulfonic acid) forms the tetrahydrocyclopenta[b]indole skeleton .
Applications and Biological Relevance
Material Science
The planar indole system and aldehyde functionality make this compound a candidate for designing conductive polymers or metal-organic frameworks (MOFs).
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